3,7-ジヒドロキシフラボン

概要

説明

3,7-ジヒドロキシフラボンは、抗酸化作用で知られるフラボノイド化合物です。フラボノイドは、植物界に広く分布するポリフェノール化合物であり、健康への有益な効果で知られています。 特に、3,7-ジヒドロキシフラボンは、抗炎症、抗酸化、抗癌作用など、潜在的な薬理学的特性について研究されています .

2. 製法

合成経路および反応条件: 3,7-ジヒドロキシフラボンの合成は、通常、複数ステップの反応を伴います。一般的な方法の1つは、ピロガロールを原料として使用することです。 ステップには、アセチル基の導入、フェノール性ヒドロキシル基の保護、ヒドロキシル基の選択的還元、ベンズアルデヒドとのアルドール縮合、最後にヨウ素触媒による環化反応が含まれます .

工業的生産方法: 工業的生産では、メタノールとテトラヒドロフランを溶媒、パラジウム炭素を促進剤として使用する方法が用いられます。 反応は、オートクレーブ中で40℃で行い、その後、濾過、濃縮、結晶化、濾過を行って最終生成物を得ます .

科学的研究の応用

3,7-Dihydroxyflavone has a wide range of applications in scientific research:

作用機序

3,7-ジヒドロキシフラボンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。主に抗酸化活性によって効果を発揮し、これはフリーラジカルの消去と金属イオンのキレート化を伴います。 さらに、炎症や細胞増殖に関連するシグナル伝達経路を調節します .

類似の化合物:

7,8-ジヒドロキシフラボン: 神経保護効果と、トロポミオシン受容体キナーゼB(TrkB)経路の活性化能力で知られています.

クリシン: 不安解消作用と抗炎症作用を持つ別のフラボノイドです.

ユニークさ: 3,7-ジヒドロキシフラボンは、その特異的な水酸化パターンによってユニークであり、これはその独自の抗酸化および薬理学的特性に貢献しています。 7,8-ジヒドロキシフラボンは主に神経保護効果について研究されているのに対し、3,7-ジヒドロキシフラボンは、抗癌作用と抗炎症作用を含む、より幅広い用途があります .

生化学分析

Biochemical Properties

3,7-Dihydroxyflavone has been reported to interact with various enzymes and proteins. For instance, it has been found to be a direct and potent inhibitor of pyridoxal phosphatase, an enzyme that controls levels of pyridoxal 5’-phosphate, the co-enzymatically active form of vitamin B6 . It binds and reversibly inhibits pyridoxal phosphatase with low micromolar affinity and sub-micromolar potency .

Cellular Effects

3,7-Dihydroxyflavone has shown to have various effects on cells and cellular processes. It has been reported to have many pharmacological effects such as antioxidant, anti-inflammation, cardiovascular regulation, etc . It also shows anti-inflammatory activity by inhibiting the release of histamine, pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of 3,7-Dihydroxyflavone involves its interaction with specific receptors. It has been found to be a competitive inhibitor of pyridoxal phosphatase . These results are important since they offer an alternative mechanism for the effects of 3,7-Dihydroxyflavone in cognitive improvement in several mouse models .

Temporal Effects in Laboratory Settings

It has been reported that 3,7-Dihydroxyflavone can increase pyridoxal 5’-phosphate in a pyridoxal phosphatase-dependent manner in mouse hippocampal neurons .

Dosage Effects in Animal Models

The effects of 3,7-Dihydroxyflavone vary with different dosages in animal models. For instance, it has been reported that 3,7-Dihydroxyflavone can alleviate metabolic syndrome in female mice .

Metabolic Pathways

It has been reported that 3,7-Dihydroxyflavone can provoke TrkB and its downstream PI3K/Akt and MAPK activation in mouse brain upon intraperitoneal or oral administration .

Transport and Distribution

It has been reported that 3,7-Dihydroxyflavone is a bioavailable chemical that can pass through the blood-brain barrier .

Subcellular Localization

The subcellular localization of 3,7-Dihydroxyflavone is yet to be fully understood. It has been reported that one jasmonate-induced glycosyl hydrolase localized to the nucleus, along with a potential product of its activity (7,4’-dihydroxyflavone) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydroxyflavone typically involves multi-step reactions. One common method starts with pyrogallol as a raw material. The steps include introducing an acetyl group, protecting phenolic hydroxyl groups, selectively reducing hydroxyl groups, performing aldol condensation with benzaldehyde, and finally, a ring-closing reaction under iodine catalysis .

Industrial Production Methods: For industrial production, the method involves using methanol and tetrahydrofuran as solvents and palladium carbon as an accelerant. The reaction is carried out in an autoclave at 40°C, followed by filtration, concentration, crystallization, and filtration to obtain the final product .

化学反応の分析

反応の種類: 3,7-ジヒドロキシフラボンは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 通常、過酸化水素または過マンガン酸カリウムなどの試薬を使用します。

還元: 一般的に、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用します。

置換: 多くの場合、臭素または塩素などの試薬を使用したハロゲン化反応が関係します。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってキノンが生成される場合があり、還元によってジヒドロ誘導体が生成される場合があります .

4. 科学研究への応用

3,7-ジヒドロキシフラボンは、科学研究において幅広い用途があります。

類似化合物との比較

7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to activate the tropomyosin receptor kinase B (TrkB) pathway.

Chrysin: Another flavonoid with anxiolytic and anti-inflammatory properties.

Uniqueness: 3,7-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct antioxidant and pharmacological properties. Unlike 7,8-Dihydroxyflavone, which is primarily studied for its neuroprotective effects, 3,7-Dihydroxyflavone has a broader range of applications, including anticancer and anti-inflammatory activities .

生物活性

3,7-Dihydroxyflavone (3,7-DHF) is a flavonoid compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, anti-inflammatory responses, and antioxidant properties. This article provides a comprehensive overview of the biological activity of 3,7-DHF based on recent research findings.

Chemical Structure and Properties

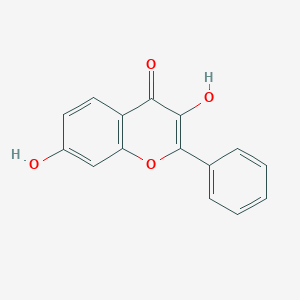

3,7-DHF is characterized by hydroxyl groups at positions 3 and 7 on the flavone backbone. Its structure is depicted as follows:

This configuration contributes to its interaction with various biological targets, influencing its pharmacological effects.

Neuroprotective Effects

Research indicates that 3,7-DHF exhibits neuroprotective properties through several mechanisms:

- Inhibition of Neuroinflammation : Studies have shown that 3,7-DHF can reduce the expression of pro-inflammatory cytokines in activated microglia, which are critical in neuroinflammatory processes .

- Enhancement of Neurogenesis : It has been reported to promote neurogenesis in animal models by activating the brain-derived neurotrophic factor (BDNF) signaling pathway .

Antioxidant Activity

3,7-DHF demonstrates significant antioxidant activity. It has been shown to:

- Scavenge Free Radicals : This compound can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

- Modulate Antioxidant Enzyme Activity : Research indicates that 3,7-DHF enhances the expression of antioxidant enzymes such as glutathione peroxidase (GPX), contributing to cellular defense against oxidative damage .

Anti-inflammatory Properties

The anti-inflammatory effects of 3,7-DHF are notable:

- Inhibition of NF-κB Pathway : It downregulates the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

- Reduction of Cytokine Production : Studies have reported that 3,7-DHF lowers levels of inflammatory cytokines like IL-6 and TNF-α in various cell types .

In Vivo Studies

- Cognitive Improvement in Mouse Models :

- Ischemia-Reperfusion Injury :

In Vitro Studies

A series of in vitro assays have demonstrated the following:

- Cell Viability Assays : Various cancer cell lines treated with 3,7-DHF exhibited reduced viability, indicating potential anticancer properties. The IC50 values for these effects were determined to be in the low micromolar range .

- Inflammatory Cell Line Studies : In RAW264.7 macrophage cells treated with lipopolysaccharide (LPS), 3,7-DHF effectively suppressed inflammatory responses and cytokine production .

Comparative Biological Activity Table

特性

IUPAC Name |

3,7-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQJWDYDYIJWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197705 | |

| Record name | 7,3'-dihydroxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-00-2 | |

| Record name | 3,7-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,3'-dihydroxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O948D0K9BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,7-Dihydroxyflavone has been shown to interact with various biological targets. It acts as a potent inhibitor of Cytochrome P450 (CYP) 1A1 and 1A2 enzymes, which are involved in the metabolism of xenobiotics, including many drugs and procarcinogens [, ]. This inhibition occurs through a competitive mechanism for CYP1A1 and a mixed-type inhibition for CYP1A2, suggesting that 3,7-Dihydroxyflavone directly interacts with the enzyme active sites []. Furthermore, it can induce apoptosis (programmed cell death) in leukemia cells through both caspase-dependent and caspase-calpain-dependent pathways, indicating interaction with components of these cell death signaling cascades []. Additionally, it exhibits antioxidant activity by scavenging free radicals like DPPH•, ABTS• +, and O2• − and quenching singlet oxygen [, ]. The exact mechanisms of these interactions require further investigation.

A:

- Spectroscopic data:

- UV-Vis Spectroscopy: Exhibits characteristic absorption bands depending on pH and solvent, indicating the presence of different protolytic and tautomeric forms [].

- Fluorescence Spectroscopy: Shows fluorescence emission depending on the solvent and pH, which can be used for analytical purposes [, ].

- FTIR and Raman Spectroscopy: Provide information about vibrational modes of the molecule, particularly the hydroxyl and carbonyl groups [].

- NMR Spectroscopy (1H and 13C): Provides detailed structural information about the molecule, including the position of hydroxyl groups [, ].

A: The stability of 3,7-Dihydroxyflavone is influenced by factors like pH, temperature, light, and the presence of oxidizing agents. Studies have shown that it undergoes degradation under prolonged exposure to air and elevated temperatures []. The presence of glucose can also affect its interaction with plasma proteins, suggesting potential stability and solubility changes in biological environments [].

A: Computational chemistry methods, particularly Density Functional Theory (DFT), have been used to study the electronic structure, tautomeric equilibria, and antioxidant properties of 3,7-Dihydroxyflavone [, ]. DFT calculations have provided insights into the mechanisms of proton transfer in the excited state, radical scavenging activity, and oxidation potentials [, ]. These studies contribute to understanding the structure-activity relationships and predicting potential biological effects.

A: The structure of 3,7-Dihydroxyflavone significantly influences its activity. The presence and position of hydroxyl groups are crucial for its antioxidant activity, with the 3- and 7- hydroxyl groups playing a key role in scavenging free radicals and quenching singlet oxygen [, ]. Studies on structurally related flavonoids indicate that the presence of a 2,3-double bond in the C ring and specific hydroxyl group substitutions on the A and B rings contribute to enhanced cytotoxicity against leukemia cells []. Additionally, the number and position of hydroxyl groups affect its binding affinity to plasma proteins in the presence of glucose [].

A: Yes, 3,7-Dihydroxyflavone exhibits promising in vitro efficacy. It effectively inhibits the growth of various tumor cell lines, including leukemia, melanoma, and glioblastoma cells [, ]. In vivo studies using Caenorhabditis elegans demonstrated that 3,7-Dihydroxyflavone could inhibit egg hatching and larval development, highlighting its potential anthelmintic properties []. Further research is needed to validate these findings and explore its efficacy in other animal models.

ANone: A range of analytical techniques is employed to study 3,7-Dihydroxyflavone:

- Spectroscopy: UV-Vis, fluorescence, and NMR spectroscopy are used for structural characterization, identification, and quantification [, , , ].

- Chromatography: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used for separation and identification, often coupled with mass spectrometry (MS) for accurate detection and quantification [, , ].

- Electrochemical methods: Cyclic Voltammetry is used to determine oxidation potentials, which are useful for understanding antioxidant mechanisms [].

A: Research on 3,7-Dihydroxyflavone has evolved from its initial discovery and characterization to exploring its diverse biological activities and potential therapeutic applications. Early studies focused on its spectroscopic properties and analytical methods for detection [, ]. Subsequent research delved into its interactions with enzymes like Cytochrome P450s, revealing its potential as a modulator of drug metabolism [, ]. More recently, studies have investigated its anticancer, antioxidant, and anthelmintic properties, paving the way for potential therapeutic development [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。